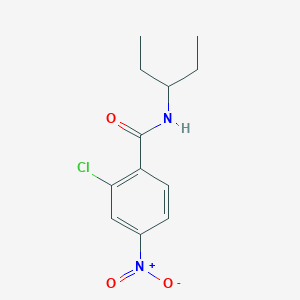![molecular formula C14H13ClN2O2S B5704370 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, commonly known as CPTH, is a synthetic compound that has been extensively studied for its potential use as a research tool in various scientific fields. CPTH is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to modulate gene expression in various cell types.
Mecanismo De Acción
CPTH inhibits the activity of 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide by binding to the active site of the enzyme. This prevents the acetylation of histone proteins, which in turn affects the regulation of gene expression. CPTH has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
CPTH has been shown to modulate gene expression in various cell types, which can have a wide range of biochemical and physiological effects. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. However, the exact biochemical and physiological effects of CPTH are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPTH in lab experiments is its potency as a HAT inhibitor. It has been shown to be more potent than other HAT inhibitors such as anacardic acid. However, one limitation of using CPTH is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of CPTH. One area of research is the development of more potent and selective HAT inhibitors based on the structure of CPTH. Another area of research is the use of CPTH in combination with other drugs for cancer therapy. Finally, the exact biochemical and physiological effects of CPTH need to be further studied to fully understand its potential as a research tool.
Métodos De Síntesis
CPTH can be synthesized using a simple two-step procedure. The first step involves the reaction of 2-chlorophenol with 2-thiophene carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetohydrazide in the presence of a catalyst such as acetic acid to yield CPTH. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
CPTH has been extensively studied for its potential use as a research tool in various scientific fields. It has been shown to inhibit the activity of 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, which are enzymes that add acetyl groups to histone proteins. Histone acetylation plays a critical role in the regulation of gene expression, and the inhibition of 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide by CPTH has been shown to modulate gene expression in various cell types. CPTH has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-10(13-7-4-8-20-13)16-17-14(18)9-19-12-6-3-2-5-11(12)15/h2-8H,9H2,1H3,(H,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKWRMJCZZPIPQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1Cl)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1Cl)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

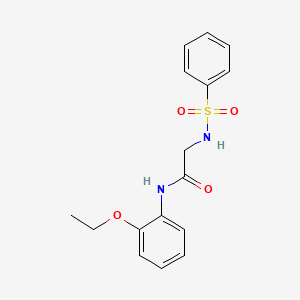
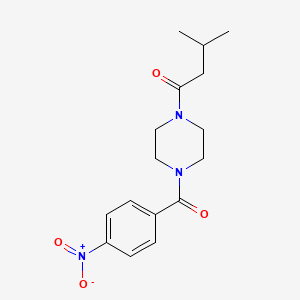



![4-[4-(diethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5704335.png)
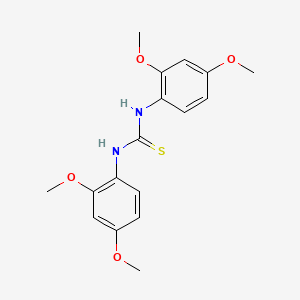
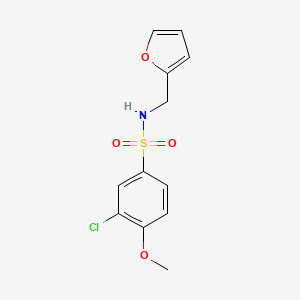
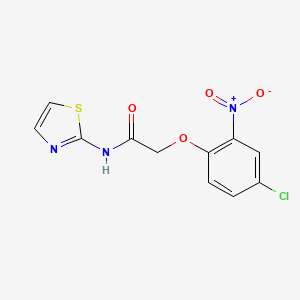
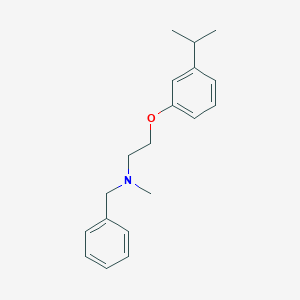


![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
